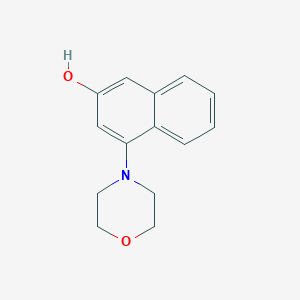
4-Morpholino-2-naphthol
Vue d'ensemble
Description
4-Morpholino-2-naphthol, also known as 2-Naphthalenol-4-morpholinyl Ether, is a chemical compound with the formula C14H15NO2 . It belongs to the group of organic substances called phenols and phenol derivatives, which are aromatic compounds that contain a phenol group . The CAS number for 4-Morpholino-2-naphthol is 159596-05-1 .
Synthesis Analysis
The synthesis of morpholines has seen significant progress due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .Molecular Structure Analysis
The molecular structure of 4-Morpholino-2-naphthol consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular formula is C14H15NO2 .Physical And Chemical Properties Analysis
4-Morpholino-2-naphthol has a molecular weight of 229.27 . It has a predicted density of 1.237±0.06 g/cm3 and a predicted boiling point of 461.3±40.0 °C .Safety And Hazards
Orientations Futures
There is ongoing research into the synthesis and applications of morpholino compounds . For example, a series of ketohydrazone dyes has been synthesized from 4-morpholino-2-naphthol and ortho-substituted anilines . This suggests potential future directions in the development of new dyes and other materials.
Propriétés
Numéro CAS |
159596-05-1 |
|---|---|
Nom du produit |
4-Morpholino-2-naphthol |
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
4-morpholin-4-ylnaphthalen-2-ol |
InChI |
InChI=1S/C14H15NO2/c16-12-9-11-3-1-2-4-13(11)14(10-12)15-5-7-17-8-6-15/h1-4,9-10,16H,5-8H2 |
Clé InChI |
IPHLOJFBRZIUGM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=CC3=CC=CC=C32)O |
SMILES canonique |
C1COCCN1C2=CC(=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1609894.png)
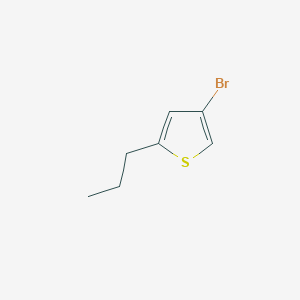
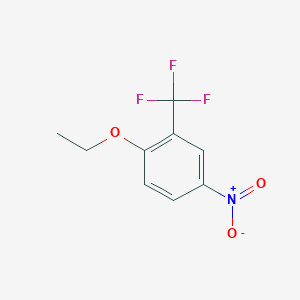
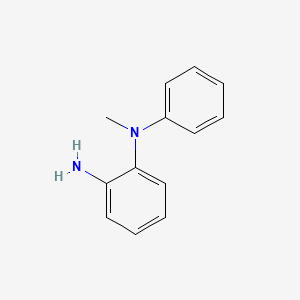
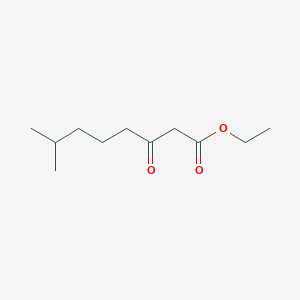
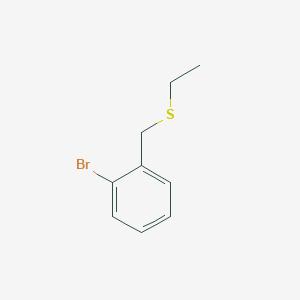
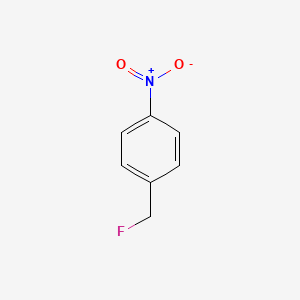
![5H-Pyrazino[2,3-b]indole](/img/structure/B1609904.png)
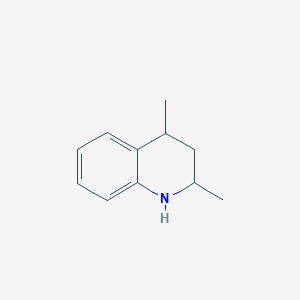
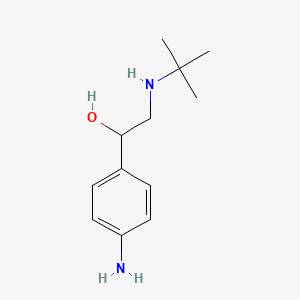
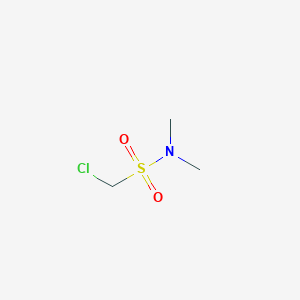
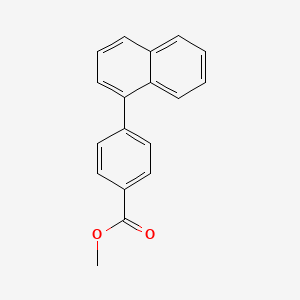
![Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B1609914.png)
![N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B1609915.png)